molecular formula C15H20N2O5S2 B2552342 Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate CAS No. 1797247-26-7

Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate

Cat. No.: B2552342
CAS No.: 1797247-26-7
M. Wt: 372.45
InChI Key: HSQHMVJDVBYYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate is a spirocyclic compound featuring a unique heteroatom arrangement in its core structure. The spiro[4.5]decane scaffold contains one oxygen (1-oxa), one sulfur (4-thia), and one nitrogen (8-aza) atom, distinguishing it from simpler spiro systems. Structural elucidation of such compounds relies on advanced crystallographic tools like SHELX for refinement , ORTEP-3 for graphical visualization , and the WinGX suite for small-molecule crystallography .

Properties

IUPAC Name

methyl N-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-21-14(18)16-12-2-4-13(5-3-12)24(19,20)17-8-6-15(7-9-17)22-10-11-23-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHMVJDVBYYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the oxidative cyclization step and automated systems for the sulfonylation and carbamate formation steps.

Mechanism of Action

The mechanism of action of Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues with Heteroatom Variations

Table 1: Key Structural Differences in Spirocyclic Cores
Compound Name Spiro Ring Heteroatoms Substituents Molecular Weight (g/mol)
Target Compound 1-oxa, 4-thia, 8-aza 8-sulfonylphenylcarbamate Not reported
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diaza 8-phenyl, 3-propylpiperazine ~400 (estimated)
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one 1-thia, 4-aza 4-benzyl, 8-phenyl, 3-keto 354.47
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate 8-oxa, 2-aza 4-carboxylate methyl ester 235.71

Key Observations :

  • Heteroatom Effects : The target compound’s 1-oxa-4-thia-8-aza arrangement introduces mixed electronic effects. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen may enhance lipophilicity and alter ring puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates .

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis likely involves sulfonation of the spirocyclic amine followed by carbamate coupling, akin to methods for asulam . However, the spiro core’s heteroatoms may necessitate protective group strategies, increasing complexity compared to simpler agrochemical carbamates .
  • Bioactivity Trends : Spiro compounds with nitrogen-rich cores (e.g., diazaspiro systems in ) show kinase or enzyme inhibitory activity, suggesting the target compound’s 8-aza group could facilitate similar interactions.

Physicochemical and Structural Properties

  • Solubility and Stability: The sulfonyl group enhances water solubility relative to nonpolar analogs like 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one . However, the thia group may introduce susceptibility to oxidative degradation.
  • Crystallographic Data : Structural reports for analogs (e.g., ) highlight the spiro[4.5]decane ring’s puckering, which is critical for molecular recognition. The target compound’s heteroatoms likely induce distinct puckering amplitudes and phases .

Biological Activity

Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate is a compound that exhibits significant biological activity, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O5S2C_{15}H_{20}N_{2}O_{5}S_{2}, with a molecular weight of 372.5 g/mol. The compound features a unique spirocyclic structure, which is often associated with enhanced biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 4-aminophenol and utilizing various reagents to achieve the desired spirocyclic structure. The key synthetic pathway involves the oxidative cyclization of amides to form the spiro compound, which has been optimized for yield and purity in laboratory settings .

Antitumor Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, a series of 1-oxa-4-azaspiro[4.5]deca derivatives exhibited potent activity against various cancer cell lines, including:

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer)11b0.18
A549 (Lung Cancer)11h0.19
MDA-MB-231 (Breast Cancer)11d0.08
MDA-MB-231 (Breast Cancer)11h0.08
HeLa (Cervical Cancer)11h0.15

These findings indicate that compounds derived from the spirocyclic framework can significantly inhibit cancer cell proliferation at low concentrations, suggesting their potential as effective anticancer agents .

The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. The presence of the spirocyclic structure appears to enhance interaction with biological targets involved in cancer cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound and its analogs:

  • Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on A549 lung cancer cells, revealing that several compounds had IC50 values below 0.20 µM, indicating strong antitumor activity compared to standard treatments like bendamustine and vorinostat .
  • Breast Cancer Research : In another investigation focused on MDA-MB-231 breast cancer cells, compounds demonstrated remarkable potency with IC50 values as low as 0.08 µM, underscoring their potential for development into therapeutic agents for breast cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.